(p-Methoxyphenyl)phenylmethyl chloride
Description
(p-Methoxyphenyl)phenylmethyl chloride (CAS 6731-11-9, molecular weight 178.71 g/mol) is a benzyl chloride derivative featuring a p-methoxyphenyl substituent. This compound is characterized by a chlorinated methyl group attached to a biphenyl system with a methoxy group at the para position. Benzyl chlorides are widely used in organic synthesis for alkylation reactions, pharmaceutical intermediates, and polymer chemistry due to their electrophilic reactivity .
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXYCHXGNKYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (p-Methoxyphenyl)phenylmethyl chloride typically involves the chlorination of (p-Methoxyphenyl)methanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In industrial settings, the production of (p-Methoxyphenyl)phenylmethyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (p-Methoxyphenyl)phenylmethyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding substituted products.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (p-Methoxyphenyl)phenylmethane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: (p-Methoxyphenyl)phenylmethane.
Scientific Research Applications
Overview
(p-Methoxyphenyl)phenylmethyl chloride, also known as 4-methoxybenzyl chloride, is an organic compound with the molecular formula C14H13ClO. It is a white to off-white crystalline solid that serves as a versatile intermediate in various chemical reactions and industrial applications. Its unique structure, featuring a methoxy group (-OCH3) attached to a benzene ring, enhances its reactivity and utility in synthetic chemistry.
Scientific Research Applications
(p-Methoxyphenyl)phenylmethyl chloride has several noteworthy applications across various fields:
Organic Synthesis
- Intermediate in Chemical Reactions : It is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications through nucleophilic substitution, oxidation, and reduction reactions.
- Examples of Reactions :
- Nucleophilic Substitution : The chloride group can be replaced by nucleophiles such as amines or alcohols, yielding substituted products.
- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The compound can be reduced to form (p-Methoxyphenyl)phenylmethane.
Medicinal Chemistry
- Drug Development : The compound serves as a precursor in synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to introduce functional groups makes it valuable in drug design.
- Case Study : Research has shown that derivatives of (p-Methoxyphenyl)phenylmethyl chloride exhibit potential as HIV protease inhibitors, highlighting its significance in antiviral drug development .
Material Science
- Production of Polymers and Dyes : The compound is utilized in producing dyes and polymers due to its reactive chloromethyl group, which can participate in polymerization reactions.
Biochemistry
- Biologically Active Molecules : It is involved in preparing compounds that interact with biological targets, contributing to the development of therapeutic agents.
Mechanism of Action
The mechanism of action of (p-Methoxyphenyl)phenylmethyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.
Molecular Targets and Pathways: The compound primarily targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds. This property is utilized in the synthesis of complex organic molecules and in medicinal chemistry for drug development.
Comparison with Similar Compounds
Functional Group and Structural Variations
The table below compares (p-Methoxyphenyl)phenylmethyl chloride with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |
|---|---|---|---|---|---|
| (p-Methoxyphenyl)phenylmethyl chloride | 6731-11-9 | C₁₄H₁₃ClO | 178.71 | Benzyl chloride | Alkylation, pharmaceutical intermediates |
| 4-Methoxyphenylacetyl chloride | 4693-91-8 | C₉H₈ClO₂ | 184.61 | Acetyl chloride | Acylation, peptide synthesis |
| (4-Methoxyphenyl)methanesulfonyl chloride | Not provided | C₈H₉ClO₃S | 220.67 | Sulfonyl chloride | Sulfonation, polymer crosslinking |
| α-Methoxy-α-trifluoromethylphenylacetyl chloride | Not provided | C₁₀H₈ClF₃O₂ | 276.62 | Acetyl chloride (CF₃-substituted) | Fluorinated drug synthesis |
| Benzyltriphenylphosphonium chloride | 1100-88-5* | C₂₅H₂₂ClP | 388.87 | Phosphonium salt | Wittig reaction catalyst |
Reactivity and Functional Group Implications
- Benzyl Chloride vs. Acetyl Chloride: (p-Methoxyphenyl)phenylmethyl chloride undergoes nucleophilic substitution (e.g., SN2 reactions) due to the benzylic chloride group. 4-Methoxyphenylacetyl chloride reacts via nucleophilic acyl substitution (e.g., with amines or alcohols), forming amides or esters. The acetyl group’s electrophilicity is modulated by the p-methoxy group, which may reduce reactivity compared to non-substituted acetyl chlorides .
Sulfonyl Chloride vs. Benzyl Chloride :
Trifluoromethyl Substitution :
- It is used as a phase-transfer catalyst or in Wittig reactions to generate alkenes, leveraging the phosphonium ylide intermediate .
Biological Activity
(p-Methoxyphenyl)phenylmethyl chloride, also known as DMTr-Cl, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
- Molecular Formula : C15H15ClO
- Molecular Weight : 250.73 g/mol
- Structure : The compound consists of a methoxy group attached to a phenyl ring, linked to a phenylmethyl chloride group.
Research indicates that (p-Methoxyphenyl)phenylmethyl chloride may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. This inhibition can reduce the formation of neurotoxic amyloid-beta peptides .
- Cell Signaling Modulation : The compound may interact with specific receptors or enzymes, modulating pathways involved in cell proliferation and apoptosis. This suggests potential anticancer activity .
- Antiproliferative Effects : Preliminary studies indicate that DMTr-Cl can induce cell cycle arrest and promote apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
In Vitro Studies
A series of studies have assessed the biological activity of (p-Methoxyphenyl)phenylmethyl chloride against different cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10-30 | Antiproliferative |
| MCF-7 | 5-20 | Induces apoptosis |
| A549 | 15-25 | Cell cycle arrest |
These results suggest that the compound exhibits significant antiproliferative activity across various cancer models.
Case Studies
- Alzheimer's Disease Models : In transgenic mouse models expressing familial Alzheimer’s disease mutations, administration of DMTr-Cl resulted in reduced levels of amyloid-beta plaques compared to control groups. This supports its role as a BACE1 inhibitor and highlights its potential in treating neurodegenerative diseases .
- Cancer Research : In studies involving human cancer cell lines, DMTr-Cl demonstrated selective cytotoxicity. For instance, it was found to be particularly effective against breast and cervical cancer cells, suggesting a targeted approach could be developed for these malignancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
